![molecular formula C16H27BO3 B3368390 4-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS No. 209673-75-6](/img/structure/B3368390.png)
4-(3,7-Dimethyloctyloxy)benzeneboronic acid
Description
“4-(3,7-Dimethyloctyloxy)benzeneboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They have been widely studied in medicinal chemistry due to their unique physicochemical and electronic characteristics .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of an aromatic diamine with a carboxyphenylboronic acid . The reaction conditions typically involve heating at 100°C for 2 hours, followed by a room temperature reaction for 18 hours .Molecular Structure Analysis
The molecular structure of boronic acids can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Boronic acids, such as “4-(3,7-Dimethyloctyloxy)benzeneboronic acid”, can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids . They have a pKa value ranging from around 4.0 to 8.9, depending on the specific compound . They are generally considered non-toxic .Future Directions
properties
IUPAC Name |
[4-(3,7-dimethyloctoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h7-10,13-14,18-19H,4-6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOMHDGKWIWKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)CCCC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622923 | |
Record name | {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,7-Dimethyloctyloxy)benzeneboronic acid | |
CAS RN |
209673-75-6 | |
Record name | {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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